Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
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Description
“Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate” is a chemical compound. It is also known as CEM’s MEP (Methyl 5-(ethyl 4-chloro-3-methyl-1H-pyrazol-1-yl)pentanoate) .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base to produce 4-chloro-3-ethyl-1-methylpyrazole. Then, using formic acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical and Chemical Properties Analysis
This compound appears as a colorless to light yellow crystal or crystalline powder. It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water. It is stable under normal temperature and pressure. The melting point is approximately 107-109°C .Safety and Hazards
This compound should be treated as an organic compound. Proper operation requires wearing protective gloves and goggles. Avoid long-term or frequent contact with this compound and avoid inhaling its dust or solution. It should be stored in a sealed container and avoid contact with oxidants and strong acids and bases. If skin or eye contact occurs, immediately rinse with plenty of water and seek medical help .
Properties
IUPAC Name |
methyl 4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-13(15)10(2)17(16-9)8-11-4-6-12(7-5-11)14(18)19-3/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGNQRZRDJKBIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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